molecular formula C14H11N3OS2 B11079593 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-naphthalen-1-yl-ethanone

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-naphthalen-1-yl-ethanone

Cat. No.: B11079593
M. Wt: 301.4 g/mol
InChI Key: DOEYSXSSRCHPNH-UHFFFAOYSA-N
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Description

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-naphthalen-1-yl-ethanone is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-naphthalen-1-yl-ethanone typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 1-naphthylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-naphthalen-1-yl-ethanone can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-naphthalen-1-yl-ethanone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with DNA or proteins can result in anticancer activity by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-phenyl-acetamide
  • 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(2,4-dimethyl-phenyl)-acetamide

Uniqueness

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-naphthalen-1-yl-ethanone is unique due to the presence of the naphthyl group, which can enhance its biological activity and specificity. The naphthyl group can interact with hydrophobic pockets in enzymes or receptors, leading to stronger binding and increased potency compared to similar compounds without this group.

Properties

Molecular Formula

C14H11N3OS2

Molecular Weight

301.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-naphthalen-1-ylethanone

InChI

InChI=1S/C14H11N3OS2/c15-13-16-17-14(20-13)19-8-12(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,15,16)

InChI Key

DOEYSXSSRCHPNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CSC3=NN=C(S3)N

Origin of Product

United States

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